PPACK Dihydrochloride
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Overview
Description
Mechanism of Action
Target of Action
PPACK Dihydrochloride is an extremely potent and selective irreversible inhibitor of thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.
Mode of Action
This compound acts by covalently binding to the active site serine residue of thrombin, effectively blocking its enzymatic activity . This inhibition prevents thrombin from converting fibrinogen into fibrin, thereby halting the formation of blood clots .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting thrombin, this compound prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation . This can have downstream effects on various processes, including platelet aggregation and clot stabilization.
Result of Action
The primary result of this compound’s action is the inhibition of blood clot formation . By preventing the conversion of fibrinogen to fibrin, it can potentially reduce the risk of thrombotic events, such as stroke or heart attack.
Action Environment
The efficacy and stability of this compound, like many drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that may interact with the drug, and the temperature . .
Biochemical Analysis
Biochemical Properties
PPACK Dihydrochloride covalently binds to the specific active-site Ser of thrombin and cross-links with His57 at the binding site, forming a tetrahedral PPACK-thrombin complex . This complex further binds to and saturates the high-affinity functional thrombin receptors, eventually leading to the inhibition of thrombin activation .
Cellular Effects
The inhibition of thrombin by this compound prevents thrombin from converting fibrinogen into fibrin, thereby halting the formation of blood clots . This makes this compound an invaluable tool in experiments aiming to dissect the precise contributions of thrombin to pathological conditions involving abnormal clot formation and vascular function .
Molecular Mechanism
At the molecular level, this compound acts by covalently binding to the active site serine residue of thrombin, effectively blocking its enzymatic activity . This inhibition prevents thrombin from converting fibrinogen into fibrin, thereby halting the formation of blood clots .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PPACK Dihydrochloride involves the sequential coupling of D-phenylalanine, L-proline, and L-arginine, followed by the introduction of a chloromethyl ketone group. The reaction conditions typically involve the use of protecting groups to prevent unwanted reactions at various stages. The final product is obtained by deprotecting the intermediate compounds and converting them to the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and potency of the final product. The compound is typically produced in solid form and stored under conditions that prevent degradation, such as low temperatures and protection from light .
Chemical Reactions Analysis
Types of Reactions
PPACK Dihydrochloride primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group reacts with the active site serine of thrombin, forming a covalent bond and inhibiting the enzyme’s activity .
Common Reagents and Conditions
The reactions involving this compound typically require mild conditions to prevent decomposition. Common reagents include buffers to maintain the pH and solvents like water or dimethyl sulfoxide (DMSO) to dissolve the compound .
Major Products Formed
The major product formed from the reaction of this compound with thrombin is a covalent complex between the inhibitor and the enzyme. This complex effectively blocks the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin .
Scientific Research Applications
PPACK Dihydrochloride is extensively used in scientific research to study the role of thrombin in various biological processes, including coagulation, thrombosis, and other hemostatic functions. Its ability to selectively inhibit thrombin makes it an invaluable tool in experiments aiming to dissect the precise contributions of thrombin to these processes .
In medicine, this compound is used to investigate potential therapeutic applications for conditions involving excessive thrombin activity, such as thrombosis and other clotting disorders. In chemistry and biology, it is used to study enzyme kinetics and the mechanisms of enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Argatroban: Another potent thrombin inhibitor, but unlike PPACK Dihydrochloride, it is reversible.
Hirudin: A natural thrombin inhibitor derived from leeches, also irreversible but with a different mechanism of action.
Dabigatran: An oral anticoagulant that inhibits thrombin, but it is a prodrug that requires metabolic activation.
Uniqueness
This compound is unique due to its irreversible inhibition of thrombin through covalent binding. This makes it particularly useful in studies where permanent inhibition is required. Its high selectivity and potency also distinguish it from other thrombin inhibitors .
Properties
CAS No. |
142036-63-3 |
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Molecular Formula |
C21H31ClN6O3.2HCl |
Molecular Weight |
523.88 |
SMILES |
C1CC(N(C1)C(CCCN=C(N)N)C(=O)CCl)C(=O)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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